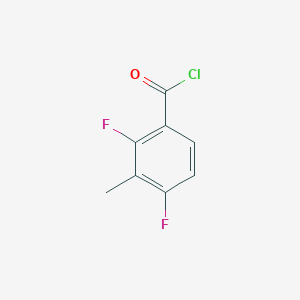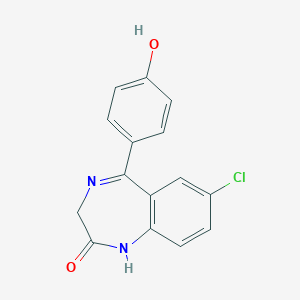![molecular formula C12H18N2O3 B048303 2-[4-(Boc-氨基)-3-吡啶基]乙醇 CAS No. 219834-80-7](/img/structure/B48303.png)
2-[4-(Boc-氨基)-3-吡啶基]乙醇
描述
2-[4-(tert-Butoxycarbonylamino)-3-pyridyl]ethanol is a chemical compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and an ethanol moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest in various fields of research due to its unique structure and reactivity.
科学研究应用
2-[4-(tert-Butoxycarbonylamino)-3-pyridyl]ethanol has several applications in scientific research:
作用机制
Target of Action
Similar compounds are often synthesized for use as building blocks in peptide synthesis. Peptides are chains of amino acids and play crucial roles in biological processes.
Mode of Action
The compound contains a pyridine ring substituted with an ethanol chain at the second position and a Boc-amino group (tert-Butyloxycarbonyl protected amino group) at the fourth position. The Boc group protects the amino group, allowing for selective attachment during peptide chain assembly and subsequent deprotection to reveal the free amino functionality.
Biochemical Pathways
Given its potential application as a protected amino acid derivative for incorporating a 3-pyridyl moiety into peptides, it can be inferred that it may influence protein synthesis and function.
Result of Action
Given its potential role in peptide synthesis, it can be inferred that it may have an impact on protein structure and function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(tert-Butoxycarbonylamino)-3-pyridyl]ethanol typically involves the following steps:
Protection of the Amino Group: The amino group on the pyridine ring is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
Reduction of the Pyridine Derivative: The protected pyridine derivative is then reduced to introduce the ethanol moiety.
Industrial Production Methods
Industrial production of 2-[4-(tert-Butoxycarbonylamino)-3-pyridyl]ethanol follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-[4-(tert-Butoxycarbonylamino)-3-pyridyl]ethanol undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), dichloromethane.
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Substitution: Thionyl chloride (SOCl2), tosyl chloride (TsCl).
Major Products Formed
Deprotection: 2-[4-Amino-3-pyridyl]ethanol.
Oxidation: 2-[4-(tert-Butoxycarbonylamino)-3-pyridyl]acetaldehyde or 2-[4-(tert-Butoxycarbonylamino)-3-pyridyl]acetic acid.
Substitution: Various substituted derivatives depending on the reagent used.
相似化合物的比较
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Similar in structure but lacks the pyridine ring.
tert-Butyl N-(2-hydroxyethyl)carbamate: Another Boc-protected amino alcohol with a different backbone.
Boc-glycinol: A Boc-protected amino alcohol used in peptide synthesis.
Uniqueness
2-[4-(tert-Butoxycarbonylamino)-3-pyridyl]ethanol is unique due to the presence of both the Boc-protected amino group and the pyridine ring. This combination allows for specific reactivity and applications that are not possible with simpler Boc-protected amino alcohols. The pyridine ring can engage in additional interactions and reactions, making this compound particularly valuable in the synthesis of complex molecules and in medicinal chemistry .
属性
IUPAC Name |
tert-butyl N-[3-(2-hydroxyethyl)pyridin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10-4-6-13-8-9(10)5-7-15/h4,6,8,15H,5,7H2,1-3H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGIWDGEHZZRAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details












体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
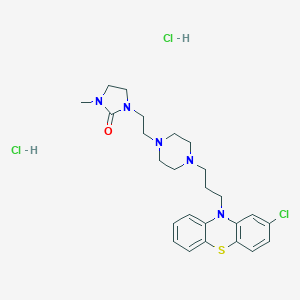
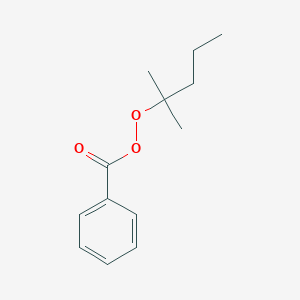

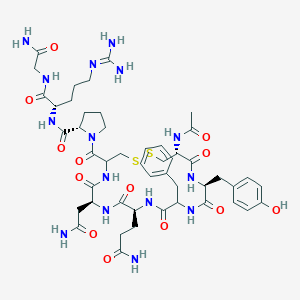
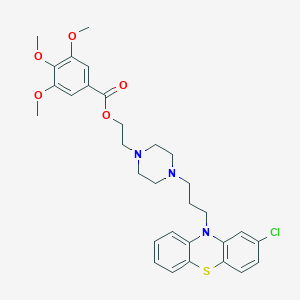
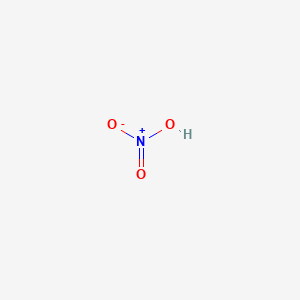
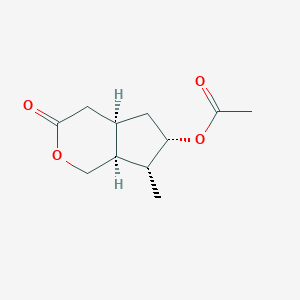
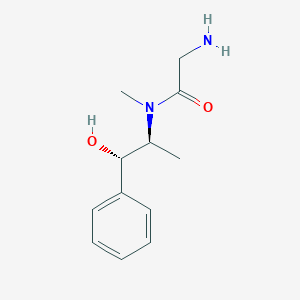
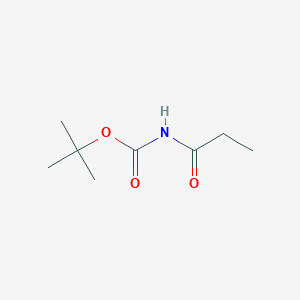
![4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide](/img/structure/B48241.png)
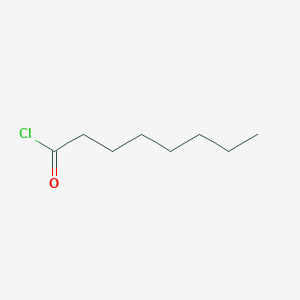
![1-Azabicyclo[3.2.1]octane-5-carboxamide](/img/structure/B48244.png)
